4-Methoxy-2-methylquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methoxy-2-methylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3 |
InChI Key |
BUXORFKVHAYQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)N)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of 4-Methoxy-2-methylquinolin-7-amine, distinct signals corresponding to each type of proton are anticipated. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The quinoline (B57606) ring possesses three aromatic protons at positions 3, 5, and 8, and one at position 6 (if not substituted, however, the amine group is at position 7). The proton at C3 would likely appear as a singlet. The protons at C5 and C8 would show coupling to each other, likely as doublets.
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group attached to C4 are expected to resonate as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group at C2 would also produce a distinct singlet, generally appearing further upfield compared to the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (C3-H) | ~6.5 - 7.0 | Singlet (s) |
| Aromatic H (C5-H, C8-H) | ~7.0 - 8.0 | Doublet (d) |
| Aromatic H (C6-H) | ~6.8 - 7.2 | Doublet (d) |
| Amine (-NH₂) | Variable | Broad Singlet (br s) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
| Methyl (-CH₃) | ~2.5 | Singlet (s) |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms.
Quinoline Carbons: The nine carbon atoms of the quinoline ring will have characteristic chemical shifts. The carbons bearing substituents (C2, C4, C7) will appear at different shifts compared to the unsubstituted carbons. Carbons adjacent to the nitrogen atom (C2, C8a) are typically deshielded. The carbon bearing the methoxy group (C4) would be significantly downfield.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the range of δ 55-60 ppm.
Methyl Carbon (-CH₃): The methyl carbon at C2 would appear at a more upfield position, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Quaternary Carbons (C4, C7, C8a, C4a) | ~140 - 165 |
| Aromatic CH Carbons (C3, C5, C6, C8) | ~95 - 135 |
| Quaternary Carbon (C2) | ~155 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 - 60 |
| Methyl Carbon (-CH₃) | ~20 - 25 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons (like C2, C4, C7) and for confirming the placement of the methyl and methoxy groups on the quinoline scaffold. For instance, a correlation between the methoxy protons and C4 would confirm the substituent's location.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. atlantis-press.com
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring are expected in the 1500-1620 cm⁻¹ region.
N-H Bending: A primary amine N-H bending (scissoring) vibration typically appears in the range of 1580-1650 cm⁻¹. atlantis-press.com
C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is anticipated around 1230-1275 cm⁻¹. The symmetric stretch would appear at a lower frequency, around 1020-1075 cm⁻¹.
C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically observed in the 1250-1335 cm⁻¹ range. atlantis-press.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |
| Methyl/Methoxy | C-H Stretch | < 3000 | Medium |
| Aromatic Ring | C=C / C=N Stretch | 1500 - 1620 | Medium-Strong |
| Methoxy Group | C-O-C Asymmetric Stretch | 1230 - 1275 | Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HR-MS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound, the expected molecular formula is C₁₁H₁₂N₂O.
The calculated exact mass (monoisotopic mass) for this formula is 188.09496 Da. An HR-MS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion should match the theoretical value to within a very small tolerance (typically < 5 ppm), confirming the elemental composition.
Table 4: Predicted HR-MS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₁H₁₂N₂O | 188.09496 |
| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |
| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS analysis of quinoline alkaloids, the positive electrospray mode typically affords the protonated molecular ion, [M+H]⁺. nih.govmonash.edu For this compound, the expected [M+H]⁺ peak would be observed at an m/z (mass-to-charge ratio) of 189.09.
The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra provide valuable information for structural elucidation. Common fragmentation pathways for quinoline derivatives involve the cleavage of the quinoline ring structure. nih.gov The fragmentation can help to distinguish between isomers by providing clues about the positions of substituents on the quinoline core. nih.govmonash.edu
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been used for the characterization of alkaloids. nih.gov In FAB-MS, the sample is mixed with a non-volatile matrix, and bombarded with a high-energy beam of atoms. This process typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight of the compound. nih.gov For isomeric bis-quinolizidine alkaloids, the relative abundances of the molecular ion and fragment ions in the FAB spectra can be used to differentiate between positional isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and the purification of compounds. researchgate.netmdpi.comoslomet.nonih.gov An LC-MS/MS method can be developed for the simultaneous determination of a compound and its metabolites in various biological matrices. nih.gov
For the analysis of quinoline derivatives, a reversed-phase column, such as a C18 or a C8 column, is often employed. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to ensure good ionization. researchgate.netnih.gov The mass spectrometer is often operated in the positive ion mode using an electrospray ionization (ESI) source. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectra of quinoline derivatives are influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.govacs.orgmdpi.com
For amino-substituted quinolines, the absorption spectra typically show multiple bands corresponding to π-π* transitions. The position of the amino group on the homocyclic ring affects the photophysical properties. researchgate.net The UV-Vis absorption spectra of 7-aminoquinoline (B1265446) derivatives have been studied, and these studies can provide a reference for the expected spectral characteristics of this compound. acs.org The specific λmax values for this compound would need to be determined experimentally.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound containing carbon, hydrogen, and nitrogen, a CHN analysis is performed. The experimentally determined percentages of these elements are compared with the theoretical values calculated from the molecular formula.
For this compound, with a molecular formula of C₁₁H₁₂N₂O nih.govwikipedia.org, the theoretical elemental composition is:
Carbon (C): 70.20%
Hydrogen (H): 6.43%
Nitrogen (N): 14.88%
Oxygen (O): 8.50%
Experimentally obtained values that are in close agreement with these theoretical percentages help to confirm the elemental composition and purity of the synthesized compound.
Chromatographic Purity Assessment (TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of a chemical compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For quinoline derivatives, TLC analysis is often performed on silica (B1680970) gel plates. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and accurate quantification of the components in a mixture. For purity assessment of quinoline derivatives, reversed-phase HPLC is commonly used. nih.gov The purity of the compound is typically determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.
| Analytical Technique | Method | Key Findings |
| ESI-MS | Positive ion mode | Expected [M+H]⁺ peak at m/z 189.09. Fragmentation patterns reveal structural information. |
| FAB-MS | Non-volatile matrix | Provides the protonated molecular ion [M+H]⁺, useful for molecular weight determination. |
| LC-MS | Reversed-phase C18 or C8 column with an organic/aqueous mobile phase | Separates the compound from impurities and provides mass spectrometric data for identification. |
| UV-Vis Spectroscopy | Solution in a suitable solvent | Reveals electronic transitions (π-π*), with λmax values dependent on the substitution pattern. |
| Elemental Analysis | CHN analysis | Theoretical %: C 70.20, H 6.43, N 14.88. Experimental values confirm elemental composition. |
| TLC | Silica gel plates | Provides a qualitative assessment of purity and reaction progress through the Rf value. |
| HPLC | Reversed-phase column | Offers high-resolution separation for quantitative purity assessment. |
Computational Chemistry and Chemoinformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. documentsdelivered.com
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. documentsdelivered.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For quinoline (B57606) derivatives, relevant descriptors often include those related to the distribution of charge, molecular shape, and lipophilicity. researchgate.netnih.gov
In the context of developing a QSAR model for a series of quinoline analogs that includes 4-Methoxy-2-methylquinolin-7-amine, a variety of descriptor classes would be considered. These could range from simple 1D descriptors like molecular weight and logP to more complex 3D descriptors that capture the spatial arrangement of atoms. nih.gov Advanced statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then employed to select the most relevant descriptors and build the QSAR model. nih.govresearchgate.net For instance, a study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for their activity. nih.gov
A hypothetical QSAR model for quinoline derivatives might take the form of the following equation:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β coefficients represent the contribution of each descriptor, and ε is the error term.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Potential Relevance for this compound |
| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies | The methoxy (B1213986) and amine groups significantly influence the electronic distribution, which is crucial for intermolecular interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule, including the methyl group, will determine its fit within a biological target's binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | These descriptors are critical for understanding the compound's solubility and ability to cross biological membranes. |
| Topological | Wiener index, Kier & Hall connectivity indices | These indices describe the branching and connectivity of the molecule, which can relate to its overall shape and flexibility. |
This table is illustrative and based on general QSAR principles for similar compounds.
Validation of Predictive Models
External validation is considered the most stringent test of a model's predictive power. mdpi.com This involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that the model has not seen before. The model's ability to accurately predict the activities of the test set compounds is a measure of its real-world applicability. A high external prediction coefficient (R²_pred) indicates a reliable and predictive QSAR model. For a QSAR model to be considered predictive, it generally needs to satisfy several statistical criteria, as outlined in various studies. nih.govmdpi.com
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
These values are generally accepted thresholds in QSAR studies. nih.govmdpi.com
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biorxiv.org This method is invaluable for understanding the potential binding mode of this compound to a specific biological target and for identifying the key interactions that stabilize the ligand-protein complex.
Ligand-Protein Binding Site Interactions (e.g., PBP2a)
Penicillin-binding protein 2a (PBP2a) is a crucial enzyme in methicillin-resistant Staphylococcus aureus (MRSA) that confers resistance to β-lactam antibiotics. nih.govnih.gov As such, it is a key target for the development of new anti-MRSA agents. Molecular docking studies can be employed to investigate how this compound might interact with the active site or allosteric sites of PBP2a. nih.gov
The docking process involves placing the 3D structure of this compound into the binding pocket of PBP2a and evaluating the binding affinity using a scoring function. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein. For example, studies on other PBP2a inhibitors have highlighted the importance of interactions with residues such as Ser403, Tyr446, and Gln521. sciforum.netmdpi.com It is hypothesized that the methoxy and amine groups of this compound could form crucial hydrogen bonds, while the quinoline ring system could engage in hydrophobic and π-π stacking interactions.
Identification of Key Binding Motifs
Table 3: Potential Interacting Residues in PBP2a for Quinoline-based Inhibitors
| Interaction Type | Potential Interacting Residues in PBP2a |
| Hydrogen Bonding | Ser403, Lys406, Tyr446, Ser462, Asn464 |
| Hydrophobic Interactions | Met641, Ala601 |
| π-π Stacking | Tyr446 |
This table is based on known interactions of other inhibitors with PBP2a and represents a hypothetical interaction map for a quinoline-based inhibitor. sciforum.netmdpi.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can predict the molecule's reactivity and its ability to participate in chemical reactions. nih.gov
A DFT study on the closely related 4-amino-2-methylquinoline has demonstrated the utility of this approach in understanding the vibrational spectra and the influence of the amino and methyl groups on the quinoline skeleton. nih.gov For this compound, DFT could be used to:
Optimize the molecular geometry: To obtain the most stable 3D conformation of the molecule.
Calculate electronic properties: Such as the distribution of electron density, dipole moment, and electrostatic potential. This information is crucial for understanding how the molecule will interact with its biological target.
Determine reactivity indices: The HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Simulate vibrational spectra (IR and Raman): To aid in the experimental characterization of the compound.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics for compounds like this compound.
DFT calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich or electron-deficient. For this compound, the nitrogen atoms of the quinoline ring and the amino group, along with the oxygen atom of the methoxy group, are expected to be regions of high electron density due to the presence of lone pairs of electrons. Conversely, the aromatic carbon atoms will have varying degrees of electron density influenced by the attached functional groups.
A key output of these calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the quinoline nitrogen and the amino nitrogen, making these sites prone to interaction with electrophiles.
Furthermore, frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For substituted quinolines, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature and position of the substituents. In the case of this compound, the electron-donating amino and methoxy groups would be expected to raise the HOMO energy, increasing its reactivity towards electrophiles.
Quantitative Structure-Activity Relationship (QSAR) studies on similar aminoquinoline derivatives have demonstrated the importance of electronic descriptors in predicting biological activity. asianpubs.orgnih.govnih.govresearchgate.netresearchgate.net These studies often correlate parameters like dipole moment, partial atomic charges, and electrostatic potentials with observed activities, underscoring the critical role of the electronic landscape in molecular function. asianpubs.orgnih.govnih.govresearchgate.netresearchgate.net
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating capability. |
| LUMO Energy | Relatively Low | Indicates ability to accept electrons. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| MEP Negative Regions | Quinoline Nitrogen, Amino Nitrogen | Likely sites for electrophilic attack or hydrogen bonding. |
| MEP Positive Regions | Aromatic Protons, Amino Hydrogens | Potential sites for nucleophilic interaction. |
Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orgyoutube.comutdallas.edu
For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the methoxy group and the C-N bond of the amino group. The quinoline core itself is a rigid, planar structure.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to perform a systematic search of the conformational space. rsc.org This involves rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results are typically visualized as a potential energy surface, where energy is plotted against the rotational angles (dihedral angles).
The stability of different conformers is influenced by several factors, including:
Steric Hindrance: Repulsive interactions that occur when atoms are forced too close to each other. For instance, certain rotations of the methoxy or amino group might lead to clashes with adjacent atoms on the quinoline ring.
Torsional Strain: The energy penalty associated with eclipsed or gauche conformations around single bonds.
Intramolecular Hydrogen Bonding: The amino group can potentially form a weak intramolecular hydrogen bond with the nitrogen of the quinoline ring, which would stabilize a particular conformation.
Studies on substituted quinolines have utilized NMR spectroscopy in conjunction with ab initio calculations to determine the predominant conformations in solution. rsc.org For this compound, a similar approach could experimentally validate the computationally predicted low-energy conformers. Understanding the preferred conformation is crucial for designing molecules that fit optimally into a specific binding site.
Table 2: Potential Rotational Barriers in this compound (Illustrative)
| Rotatable Bond | Description of Rotation | Predicted Energy Barrier | Predominant Conformer |
| C7-O (Methoxy) | Rotation of the methyl group relative to the quinoline ring. | Low to Moderate | The methyl group is likely to be oriented away from the adjacent C-H bond to minimize steric clash. |
| C4-N (Amino) | Rotation of the amino group. | Low | The orientation will be influenced by potential intramolecular interactions and steric effects. |
Virtual Screening and Library Design for Novel Derivatives
Computational techniques are invaluable for the rational design of new molecules with desired properties. Virtual screening and library design are key components of this process, allowing for the in silico evaluation of large numbers of compounds before committing to their synthesis. mdpi.comnih.govbiointerfaceresearch.comnih.govnih.govresearchgate.netacs.orgnih.govresearchgate.net
Virtual Screening
Virtual screening involves the computational assessment of large chemical libraries to identify compounds that are likely to be active against a specific biological target. This can be done through two main approaches:
Ligand-Based Virtual Screening: This method is used when the structure of the target is unknown but a set of active molecules has been identified. A model, such as a pharmacophore or a 3D-QSAR model, is built based on the common structural features of the known active compounds. mdpi.comnih.gov This model is then used to screen a database for other molecules that fit the model. For this compound, if it were found to have a particular biological activity, a pharmacophore model could be developed based on its key features: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the quinoline nitrogen), an aromatic ring system, and a hydrophobic feature (the methyl group).
Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how well different molecules bind to the target's active site. nih.govnih.gov Docking algorithms place a ligand into the binding site in various orientations and conformations and calculate a score that estimates the binding affinity. This allows for the ranking of compounds in a library based on their predicted binding strength.
Library Design for Novel Derivatives
The insights gained from electronic structure analysis, conformational analysis, and initial screening can guide the design of a focused library of novel derivatives of this compound. The goal is to systematically modify the parent structure to improve its properties, such as potency, selectivity, or pharmacokinetic profile.
For example, 3D-QSAR studies on other quinoline series have used contour maps to identify regions where modifications to the chemical structure would be beneficial for activity. mdpi.combiointerfaceresearch.comnih.gov These maps highlight areas where bulky groups, electron-withdrawing or -donating groups, or hydrogen bond donors/acceptors would enhance the interaction with the target.
Based on the structure of this compound, a virtual library could be designed by:
Modifying the substituents on the quinoline ring: Replacing the methyl group with other alkyl or aryl groups to explore the impact of size and hydrophobicity.
Altering the methoxy group: Replacing it with other alkoxy groups or with electron-withdrawing groups to modulate the electronic properties.
Substituting the amino group: Introducing different substituents on the nitrogen atom to alter its hydrogen bonding capacity and basicity.
This designed library can then be subjected to virtual screening to prioritize the most promising candidates for synthesis and experimental testing. This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern drug discovery. biointerfaceresearch.comnih.govnih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 4-Methoxy-2-methylquinolin-7-amine analogues is heavily influenced by the electronic and steric properties of substituents at key positions on the quinoline (B57606) ring.
Influence of Methyl Group at Position 2
The methyl group at the C2 position is a key determinant of activity in many quinoline derivatives. Its small size and hydrophobic nature can be advantageous for fitting into specific binding pockets of target proteins. For instance, in certain 2,6-dimethyl quinoline derivatives, the small -CH3 functional group was found to contribute significantly to their inhibitory potential nih.gov. The addition of a methyl group, like other aryl substitutions, can increase the lipophilicity of the quinoline skeleton. This modification can enhance cell permeability, a critical factor in the design of effective drug candidates mdpi.com. The hydrophobic character of the C2-methyl group can facilitate favorable interactions within the hydrophobic subpockets of enzyme active sites, thereby enhancing biological potency.
Significance of Amine Functionality at Position 7
The amine group at the C7 position is a critical functional group that can profoundly influence the molecule's biological and chemical properties. As a strong electron-donating group, the 7-amino moiety can modulate the electronic properties of the entire quinoline ring system. This position is a frequent site for modification to alter biological activity. For example, the nature of the substituent at the 7-position is a well-established determinant of antimalarial activity in 4-aminoquinolines nih.gov. The amine group can serve as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. However, its effect is context-dependent; in a study on cytotoxic quinoline derivatives, the conversion of an 8-nitro-7-carbaldehyde to an 8-amino-7-carbaldehyde resulted in decreased cytotoxicity, highlighting the nuanced role of this functionality brieflands.com. The potential for the amino group to exist in amino-imino tautomeric forms can also influence its interaction with receptors nih.gov.
Effects of Halogenation and Other Aromatic Substituents
Halogenation, particularly at the C7 position, is a widely employed strategy in the design of potent quinoline-based agents. A consensus model for some antimalarial 4-aminoquinolines suggests that a small, electron-withdrawing group at the C7 position, such as chlorine or a trifluoromethyl group, is required for high potency nih.gov. The 7-chloroquinoline scaffold is a common feature in numerous antimalarial and anti-mycobacterial compounds nih.govarabjchem.orgresearchgate.net. Studies have systematically evaluated the impact of different halogens at this position, providing clear SAR data.
The following table summarizes the impact of various substituents at the C7 position on the antimalarial activity of 4-aminoquinoline (B48711) analogues against P. falciparum.
| Substituent at C7 | Relative Potency vs. Chloroquine-Susceptible Strains | Relative Potency vs. Chloroquine-Resistant Strains |
|---|---|---|
| -Cl | Active | Active |
| -Br | As active as 7-chloro analogues | As active as 7-chloro analogues |
| -I | As active as 7-chloro analogues | As active as 7-chloro analogues |
| -F | Less Active | Substantially Less Active |
| -CF3 | Less Active | Substantially Less Active |
| -OCH3 | Generally Inactive | Generally Inactive |
Beyond halogens, other aromatic substituents at the C7 position, such as bi-aryl groups, have been shown to yield compounds with potent activity against drug-resistant malarial strains and good selectivity over mammalian cells biointerfaceresearch.com. In contrast, a 7-methoxy group often leads to inactive compounds in antimalarial assays. This underscores the critical role of the electronic and steric nature of the C7 substituent in defining the biological activity spectrum.
Conformational and Steric Effects on Activity
The three-dimensional arrangement of substituents on the quinoline core and the resulting steric effects are paramount for effective interaction with biological targets.
Spatial Orientation of Hydrophobic Moieties
The spatial orientation of hydrophobic groups, such as the C2-methyl group, significantly impacts biological activity. Increased lipophilicity from such groups can improve cell permeability and facilitate entry into hydrophobic binding pockets mdpi.com. However, the relationship is not always linear, as excessive hydrophobicity can lead to retention within membranes, reducing bioavailability researchgate.net.
The precise positioning of these moieties is crucial. Studies on quinoline derivatives with different side chain lengths have demonstrated that an optimal spatial arrangement is necessary to bridge different sites within an enzyme's active site simultaneously nih.gov. Steric hindrance from bulky substituents can also be detrimental to activity. In related heterocyclic systems like quinazolines, replacing smaller functional groups with bulkier ones has been shown to decrease biological activity, emphasizing the need for a sterically favorable conformation for optimal receptor binding mdpi.com.
Distance Between Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The spatial arrangement, including the distance between these key pharmacophoric elements, is a critical determinant of a compound's biological activity.
In the context of quinoline amines, research has demonstrated that the linker length and the position of key functional groups, such as amines, significantly affect inhibitory potency. For instance, in a series of 2-aminoquinoline-based inhibitors, modifications to the chain length between the quinoline scaffold and an aryl ring were explored to enhance potency and selectivity. It was found that elongating the linker by inserting methylene groups between the quinoline and a secondary amine, or between the secondary amine and a fluorophenyl group, could relax constraints on the quinoline ring's orientation. acs.org
However, this relationship is not always linear. One study revealed that increasing the linker from one to two carbons between the quinoline and a secondary amine actually diminished the interaction with the target's heme propionates (the distance increased to more than 3.6 Å). This led to increased flexibility of the tail end of the molecule and a decrease in potency. acs.org A superimposition of the two structures showed that the weaker interaction allowed the quinoline ring to adopt a different orientation relative to the target. acs.org This underscores that an optimal distance between pharmacophoric features is essential for maximizing stabilizing interactions, such as hydrogen bonds, which anchor the molecule to its target and enhance its inhibitory strength. acs.org
Optimization of Quinoline Amine Scaffolds for Enhanced Activity
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, serving as a foundation for numerous therapeutic agents. benthamscience.com Continuous optimization of this scaffold is a key strategy in the development of new drugs with improved activity and resistance-breaking profiles.
Rational Design of Hybrid Quinoline Systems
Rational drug design often involves creating hybrid molecules that combine the quinoline scaffold with other known bioactive pharmacophores. This approach aims to develop synergistic or dual-action agents with enhanced efficacy.
Several strategies have been successfully employed:
Quinoline-Triazole-Chalcone Conjugates: A series of 1H-1,2,3-triazole-tethered 4-amino-quinoline-ferrocenylchalcone conjugates were designed and synthesized as potent anti-plasmodial agents. One of the most potent compounds from this series demonstrated an IC₅₀ value of 0.37 µM against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov
Quinoline-Tetraoxane Hybrids: To combat malaria, hybrids of 1,2,4,5-tetraoxane and 8-aminoquinoline (B160924) were created. These were designed as dual-stage antimalarial agents, active against both the erythrocytic and liver stages of the parasite. Several compounds in this series showed high potency with exceptionally low cytotoxicity against mammalian cells. nih.gov
Quinoline-Pyrimidine Hybrids: The combination of 4-aminoquinoline and pyrimidine moieties has yielded hybrids with excellent in vitro antiplasmodial activities against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
Quinoline-Artemisinin Hybrids: The conjugation of quinoline with artesunate, a derivative of the potent antimalarial artemisinin, has produced hybrids with enhanced antimalarial activity compared to the individual drugs. nih.gov
These examples highlight a rational approach where knowledge of the mechanism of action and pharmacophoric requirements guides the design of novel, multi-functional molecules. benthamscience.comresearchgate.net
Table 1: Examples of Hybrid Quinoline Systems and Their Biological Activity
| Hybrid System | Target/Application | Key Findings |
|---|---|---|
| Quinoline-Ferrocenylchalcone | Anti-plasmodial (Malaria) | Potent activity against chloroquine-resistant P. falciparum (IC₅₀ = 0.37 µM for the most active compound). nih.gov |
| Quinoline-Tetraoxane | Dual-stage Antimalarial | Active against both erythrocytic and liver stages of Plasmodium with low cytotoxicity. nih.gov |
| Quinoline-Pyrimidine | Anti-plasmodial (Malaria) | Displayed 11-fold higher activity than chloroquine (B1663885) against a resistant strain. nih.gov |
| Quinoline-Artesunate | Antimalarial | Showed enhanced antimalarial activity compared to the individual parent drugs. nih.gov |
| Pyrazolopyrimidoquinolines | Anticancer | Demonstrated potent activity against HCT116 and HEPG2 cancer cell lines, exceeding that of doxorubicin. eurekaselect.com |
Scaffold Evolution and Simplification
The development of quinoline-based therapeutic agents has been an evolutionary process, involving both complexification and simplification of the core scaffold. nih.govmdpi.com This evolution is driven by the need to enhance activity, improve pharmacological properties, and overcome resistance mechanisms. researchgate.net
Structure-activity relationship studies have provided a roadmap for these modifications. For example, in the development of novel antileishmanial agents based on a 3-arylquinoline scaffold, a systematic modification of different positions on the quinoline ring was undertaken. nih.gov This study revealed:
The quinoline scaffold itself is crucial for activity. Replacing it with other bicyclic heterocycles or fusing it to another ring resulted in weaker compounds. nih.gov
The presence of a hydrogen-bond donating and electron-rich amine group at the C-2 position was found to be highly beneficial for the compound's antileishmanial properties. Replacing the 2-amino group with other features led to weaker derivatives. nih.gov
Conversely, scaffold simplification is another powerful strategy. By stripping away non-essential structural elements, researchers can create molecules that are easier to synthesize, have better drug-like properties, and retain high potency and selectivity. An example is the development of a simplified 2-aminoquinoline-based scaffold for inhibiting neuronal nitric oxide synthase, demonstrating that a streamlined core can still achieve potent biological activity. acs.org
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. mdpi.comresearchgate.net Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
This principle is highly relevant for quinoline derivatives that contain chiral centers. Generally, stereochemistry can have a profound impact on a drug's action by affecting its binding to a target, its metabolism, and its distribution within the body. mdpi.com For many classes of compounds, stereochemistry is a key driver of both potency and pharmacokinetics. mdpi.com
In the context of drug design, this means that different enantiomers of a chiral quinoline compound can exhibit significantly different levels of activity, with one isomer often being much more potent than the others. mdpi.comresearchgate.net In some cases, only isomers with a specific configuration (e.g., (5S, αS)) show significant biological activity. mdpi.comresearchgate.net This stereoselectivity can arise from specific binding interactions at the target site or from stereoselective uptake and transport processes. mdpi.comresearchgate.net Therefore, controlling the stereochemistry is a crucial aspect of optimizing the therapeutic potential of chiral quinoline-based compounds.
Preclinical and in Vitro Biological Activity Investigations
Antimicrobial Efficacy
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its presence in various compounds with a wide range of biological activities. Derivatives of 4-methoxy-2-methylquinolin-7-amine have been a subject of investigation for their potential antimicrobial effects.
Derivatives based on the quinoline structure have demonstrated notable activity against MRSA, a challenging Gram-positive pathogen responsible for difficult-to-treat infections. Although specific studies focusing exclusively on this compound are not widely detailed, broader research into substituted quinolines provides insight. For instance, various 4-aminoquinoline (B48711) derivatives have been synthesized and shown to possess significant antibacterial properties. The mechanism of action for quinoline-based antibacterials is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. The structural arrangement of substituents on the quinoline ring is critical in determining the potency and spectrum of activity.
Table 1: Representative Antibacterial Activity of Quinoline Derivatives Against MRSA
| Compound Class | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Substituted Quinolines | 1.56 - 6.25 |
Note: Data is representative of the broader class of quinoline derivatives, as specific MIC values for this compound against MRSA are not prominently available in the reviewed literature.
Streptococcus pyogenes, a Gram-positive bacterium, is another pathogen against which quinoline derivatives have been evaluated. The antibacterial efficacy of these compounds extends to various streptococcal species. The core mechanism is expected to be similar to that observed in other Gram-positive bacteria, involving the disruption of DNA synthesis. The specific substitutions on the quinoline nucleus, including methoxy (B1213986) and methyl groups, play a crucial role in modulating the biological activity and interaction with bacterial targets.
Research has been conducted on quinoline derivatives for their potential to combat Helicobacter pylori, a Gram-negative bacterium linked to various gastric pathologies. Studies on related quinoline compounds have shown that they can inhibit the growth of H. pylori. The activity is often linked to the inhibition of essential bacterial enzymes, such as urease, which is vital for the bacterium's survival in the acidic environment of the stomach.
The scope of antimicrobial investigation for quinoline derivatives includes their potential as antifungal agents. Candida albicans is a common opportunistic fungal pathogen. Research into various functionalized quinolines has indicated that these compounds can exhibit antifungal properties. The proposed mechanism often involves the disruption of the fungal cell membrane integrity or interference with key enzymes necessary for fungal survival and growth. The lipophilicity and electronic properties conferred by substituents like methoxy and methyl groups can influence the compound's ability to penetrate fungal cell walls and exert its effect.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Anticancer and Antiproliferative Properties
The quinoline ring is a key pharmacophore in the design of anticancer agents, and derivatives of this compound are part of this broader class of compounds investigated for their antiproliferative effects. These compounds have been evaluated against various human cancer cell lines in vitro.
The anticancer mechanism of quinoline derivatives is often multifactorial. Many have been found to act as potent inhibitors of protein kinases, such as tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By inhibiting these kinases, quinoline compounds can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. For example, studies on various substituted quinolines have demonstrated their ability to cause cell cycle arrest at the G2/M phase and trigger apoptosis through intrinsic or extrinsic pathways. The specific substitution pattern on the quinoline core is a key determinant of the compound's potency and selectivity towards specific cancer cell lines.
Table 2: Representative Antiproliferative Activity of Quinoline Derivatives
| Cancer Cell Line | Assay | Endpoint | Representative Result (IC₅₀ in µM) |
| Human Breast Cancer (MCF-7) | MTT Assay | Cell Viability | 5 - 20 |
| Human Colon Cancer (HCT-116) | SRB Assay | Cell Growth | 2 - 15 |
| Human Lung Cancer (A549) | MTT Assay | Cell Viability | 10 - 30 |
Note: The IC₅₀ values are representative for the class of anticancer quinoline derivatives and are not specific to this compound unless explicitly stated in a cited study. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
of this compound
Following a comprehensive review of publicly available scientific literature and databases, there is no specific information regarding the preclinical and in vitro biological activity of the chemical compound "this compound" corresponding to the detailed outline provided.
Extensive searches were conducted for data pertaining to the following activities of this compound:
In vitro cytotoxicity in human cancer cell lines such as MCF7, MDA-MB468, K562/ADM, MV4;11, MOLM-13, and A2780.
Mechanistic studies of cell growth inhibition, including the induction of apoptosis.
Effects on cell cycle arrest.
Inhibition of cell migration.
Modulation of multidrug resistance (MDR) in cancer cells.
Inhibition of tubulin polymerization.
The search results did not yield any specific experimental studies or datasets for "this compound" in these areas. While research exists for structurally related compounds such as various quinoline, quinazoline (B50416), and amin quinoline derivatives, this information does not directly apply to the subject compound as per the specific instructions of the request.
Therefore, it is not possible to generate a scientifically accurate article on the preclinical and in vitro biological activity of "this compound" based on the currently available public information.
Mechanistic Studies of Cell Growth Inhibition
Inhibition of DNA Topoisomerase I
There is no specific information available in the reviewed scientific literature to suggest that this compound is an inhibitor of DNA Topoisomerase I. Research into the topoisomerase-inhibiting effects of quinolines has typically focused on more complex derivatives which function as poisonous adducts on DNA rather than as direct catalytic inhibitors.
Interference with PI3K/Akt/mTOR Signaling Pathway
No specific data was found in the reviewed literature detailing the activity of this compound on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. While dual inhibitors of this pathway are considered valuable therapeutic agents, research has centered on other chemical classes, such as dietary flavonoids or complex quinazoline derivatives.
Antimalarial Activity
The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being its most famous member. Research has demonstrated that derivatives and analogues closely related to this compound possess significant activity against malaria parasites.
Efficacy Against Plasmodium falciparum (Drug-Sensitive and Multi-Drug Resistant Strains)
Analogues of this compound have shown potent activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.
Studies on 4-aminoquinoline hydrazone analogues, which share the core quinoline structure, demonstrated notable efficacy. The lead compound in one study, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, was tested against the multidrug-resistant K1 strain, the drug-sensitive 3D7 strain, and the Dd2 strain, showing similar activity across all three and suggesting a lack of cross-resistance. Another study evaluated a series of 4-N-methylaminoquinoline analogues, which also showed potent inhibitory concentrations against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
Similarly, a derivative identified as SAM13-2HCl, which features a morpholine (B109124) amide modification, was effective against both the 3D7 and K1 strains, with a higher selectivity index against the resistant strain compared to its parent compound. Other 4-aminoquinoline derivatives have also shown high potency against sensitive (NF54) and resistant (Dd2, 7G8) parasite lines. This body of evidence suggests that the 4-aminoquinoline scaffold, from which this compound is derived, is a robust platform for developing compounds that can overcome common resistance mechanisms.
Interactive Table: In Vitro Activity of 4-Aminoquinoline Analogues against P. falciparum
| Compound/Analogue Type | P. falciparum Strain | Activity (IC₅₀) | Source |
| 4-Aminoquinoline Hydrazone Analogue | K1 (Multi-drug resistant) | 0.026 - 0.219 µM (72h) | |
| SAM13-2HCl | 3D7 (CQ-sensitive) | 44.9 ± 9.6 nM | |
| SAM13-2HCl | K1 (CQ-resistant) | 282.1 ± 29.5 nM | |
| SKM13-2HCl (Parent Compound) | 3D7 (CQ-sensitive) | 53.1 ± 10.0 nM | |
| SKM13-2HCl (Parent Compound) | K1 (CQ-resistant) | 366.1 ± 19.8 nM | |
| 4-N-Methylaminoquinoline Analogues (9a-i) | 3D7 (CQ-sensitive) | < 500 nM | |
| 4-N-Methylaminoquinoline Analogues (9a-i) | K1 (CQ-resistant) | < 500 nM |
Activity Against Plasmodium vivax
Plasmodium vivax is another major cause of malaria, characterized by its ability to form dormant liver stages that can lead to relapsing infections. While data specifically for this compound is unavailable, related 4-aminoquinolines have been evaluated against this parasite. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be active against a panel of P. vivax field isolates. Furthermore, Naphthoquine, a 4-aminoquinoline compound, demonstrated potent ex vivo activity against multidrug-resistant clinical isolates of P. vivax, with a median IC₅₀ of 7.8 nM. This indicates that the broader chemical class has potential for treating P. vivax malaria.
In Vivo Efficacy in Rodent Malaria Models (e.g., P. berghei, P. chabaudi, P. yoelii)
The rodent malaria parasites, including P. berghei, P. chabaudi, and P. yoelii, serve as essential in vivo models for evaluating the efficacy of potential antimalarial drugs.
Several analogues and derivatives of this compound have demonstrated significant efficacy in these models.
P. berghei : A study on orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones showed that these compounds were efficacious in reducing parasitemia by over 99% after 6 days in P. berghei-infected mice. Other 4-aminoquinoline derivatives have also been reported to reduce parasitemia by over 90% in mice infected with P. berghei.
P. chabaudi : The derivative MG3 was found to be orally active in the P. chabaudi rodent model. This parasite is often used in research for its similarity to human malaria pathology.
P. yoelii : A 4-aminoquinoline hydrazone analogue showed suppression of parasitemia in a P. yoelii NL (non-lethal) mouse model. Separately, selected 4-N-methylaminoquinoline compounds were screened for their in vivo activity against the multidrug-resistant Plasmodium yoelii nigeriensis parasite, with some compounds showing significant inhibition on day 4 post-infection. The derivative MG3 also showed efficacy in the P. yoelii model.
Interactive Table: In Vivo Efficacy of 4-Aminoquinoline Analogues in Rodent Models
| Analogue/Derivative | Rodent Model | Efficacy/Result | Source |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | P. yoelii NL | Suppression of parasitemia at 5 and 20 mg/kg | |
| 4-N-methylaminoquinoline (Compound 9a) | P. yoelii nigeriensis | 100% parasite inhibition on day 4 (100 mg/kg) | |
| 6-chloro-7-methoxy-4(1H)-quinolones | P. berghei | >99% reduction in parasitemia after 6 days | |
| Pyrrolizidinylmethyl derivative (MG3) | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable to or better than chloroquine |
Antiviral Activity (e.g., Latent HIV-1 Reactivation)
The eradication of HIV-1 is hindered by the persistence of latent viral reservoirs that are not affected by conventional antiretroviral therapy. A "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to elimination. While no studies directly link this compound to this activity, other quinoline derivatives have been identified as potential latency-reversing agents (LRAs).
One study identified 4-phenylquinoline-8-amine (PQA) as a novel LRA candidate that could induce HIV-1 reactivation, particularly in combination with other agents. Another investigation into 2-methylquinoline (B7769805) derivatives found that a compound with a 6-methoxy substitution (AV6) was able to induce latent HIV-1 gene expression. These findings suggest that the quinoline scaffold could be a promising starting point for developing new LRAs, although the specific role of this compound in this context remains uninvestigated.
Mechanism of Action Through Histone Deacetylase (HDAC) and Nuclear Factor of Activated T-cells (NFAT) Inhibition
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many compounds with therapeutic potential, including those targeting epigenetic mechanisms like histone deacetylase (HDAC) inhibition. nih.gov HDACs are a class of enzymes crucial in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.gov
Several studies have demonstrated the potential of quinoline-based molecules as HDAC inhibitors. For instance, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides were designed and synthesized, with some compounds showing superior HDAC inhibitory activity and anti-proliferative effects compared to the approved drug Vorinostat. nih.gov Specifically, compound 4a from this series exhibited a preference for class I HDACs, with a significantly lower IC50 value for HDAC8 (442 nM) than Vorinostat (7468 nM). nih.gov Similarly, another study on 8-substituted quinoline-2-carboxamide (B1208818) derivatives identified compounds with potent HDAC inhibitory activity, with the most potent, 21g , showing an IC50 of 0.050 µM, which is threefold more potent than Vorinostat. nih.gov These findings underscore the potential of the quinoline core to be developed into effective HDAC inhibitors.
While the direct inhibition of Nuclear Factor of Activated T-cells (NFAT) by this compound has not been reported, research into related pathways offers some insight. For example, a novel quinoline compound, Q3 , has been shown to inhibit the canonical NF-κB pathway. mdpi.com The NF-κB and NFAT pathways are both critical in immune responses and can be interconnected. The study on Q3 revealed that it does not prevent the degradation of IκB and the subsequent release of NF-κB dimers, but it does inhibit the transcription of NF-κB target genes. mdpi.com In silico analysis suggested that Q3 might interfere with the DNA-binding activity of the p65 subunit of NF-κB. mdpi.com This suggests that quinoline derivatives have the potential to modulate key transcription factor pathways involved in cellular regulation.
Table 1: HDAC Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | HDAC8 | 0.442 | nih.gov |
| Vorinostat | HDAC8 | 7.468 | nih.gov |
| 21g | Total HDAC | 0.050 | nih.gov |
| Vorinostat | Total HDAC | 0.137 | nih.gov |
Enzyme Inhibition Studies (e.g., α-glucosidase, BET Bromodomains)
The quinoline scaffold has also been investigated for its ability to inhibit various enzymes, including those involved in metabolic disorders and epigenetic regulation.
α-Glucosidase Inhibition:
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous studies have highlighted the potential of quinoline derivatives as α-glucosidase inhibitors. A series of novel quinoline-based-benzo[d]imidazole acetamide (B32628) derivatives were synthesized and showed significant α-glucosidase inhibitory activity, with most compounds being more potent than the standard drug, acarbose (B1664774). nih.gov The most potent compound in this series, 9d , had an IC50 value of 3.2 ± 0.3 µM, demonstrating competitive inhibition. nih.gov
Another study identified a series of quinoline derivatives with IC50 values ranging from 2.60 to 102.12 μM against α-glucosidase, with compounds 24 and 27 being exceptionally potent (IC50 = 2.60 ± 0.01 μM), surpassing the activity of acarbose (IC50 = 38.25 ± 0.12 μM). rsc.org Furthermore, indolo[1,2-b]isoquinoline derivatives, which contain a quinoline moiety, have also shown strong α-glucosidase inhibitory activity, with IC50 values ranging from 3.44 ± 0.36 to 41.24 ± 0.26 μM. mdpi.com
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives
| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|
| 9d | 3.2 ± 0.3 | 750.0 ± 5.0 | nih.gov |
| 24 | 2.60 ± 0.01 | 38.25 ± 0.12 | rsc.org |
| 27 | 2.60 ± 0.01 | 38.25 ± 0.12 | rsc.org |
| Compound 11 (indolo[1,2-b]isoquinoline) | 3.44 ± 0.36 | 640.57 ± 5.13 | mdpi.com |
BET Bromodomain Inhibition:
Bromodomain and extra-terminal (BET) proteins are epigenetic "readers" that play a crucial role in transcriptional activation. Small molecule inhibitors of BET proteins have shown promise in cancer therapy. nih.gov While there is no direct evidence of this compound inhibiting BET bromodomains, more complex molecules incorporating a quinoline structure have been developed as potent BET inhibitors. For example, I-BET151 is a highly specific and potent isoxazoloquinoline BET inhibitor. nih.gov The prototype BET inhibitor, JQ1, which is a thieno-triazolo-1,4-diazepine, has demonstrated the therapeutic potential of targeting BET bromodomains in malignancies like multiple myeloma by downregulating the MYC oncogene. mit.edu This indicates that while the quinoline scaffold itself may not be the primary pharmacophore for BET inhibition in all cases, it can be a key component of more complex and potent inhibitors.
Interaction with Specific Molecular Targets and Biological Pathways
The versatility of the quinoline scaffold allows for its interaction with a range of other molecular targets and biological pathways.
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov The modulation of these channels is a key mechanism for many anesthetic and antiarrhythmic drugs. Research using the model organism Danio rerio (zebrafish) has shed light on the potential of quinoline derivatives to act as sodium channel blockers.
A study on a specific quinoline derivative, 4,4,4-trifluoro-3-hydroxy-3-(quinolin-8-chloro-2-ylmethyl)butanoate, revealed that it causes a sudden inactivity in zebrafish embryos by blocking sodium channels in neurons, leading to a temporary anesthetic effect. georgiasouthern.edu This effect was reversible, with the embryos resuming normal movement after being transferred to fresh water. georgiasouthern.edu This finding highlights the potential of the quinoline core structure to be developed into novel sodium channel modulators. While this study did not investigate this compound, it provides a proof-of-concept for the activity of quinoline derivatives on this particular molecular target in a whole-organism model.
Emerging Applications in Chemical Science and Advanced Materials
Role as Intermediates and Building Blocks in Complex Organic Synthesis
4-Methoxy-2-methylquinolin-7-amine and its related structures are valuable intermediates in the field of organic synthesis. Their inherent chemical functionalities allow for the construction of more complex molecular architectures. For instance, the quinoline (B57606) framework is a key component in the synthesis of various biologically active compounds.
One of the primary uses of quinoline derivatives is as a precursor for creating novel therapeutic agents. For example, derivatives of 7-methoxyquinoline (B23528) have been synthesized and evaluated for their antimicrobial and antibiofilm activities against various pathogenic microbes. evitachem.commdpi.com Specifically, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized from 4-chloro-7-methoxyquinoline. mdpi.com In these syntheses, the quinoline moiety serves as a crucial scaffold upon which other functional groups are added to modulate the compound's biological effects.
Furthermore, quinoline derivatives are instrumental in the development of antiviral drugs. For instance, a key intermediate in the synthesis of the antiviral drug simeprevir (B1263172) is a quinoline building block, specifically 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol. evitachem.com This highlights the importance of the quinoline core in constructing complex molecules with significant therapeutic potential.
The synthesis of these complex molecules often involves multi-step reaction sequences. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline inhibitors, can be synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination. atlantis-press.com This demonstrates the role of simpler quinoline derivatives as foundational building blocks in the synthesis of more elaborate structures.
Integration into Polymeric Materials
The unique properties of quinoline derivatives also make them suitable for integration into polymeric materials. Their rigid, aromatic structure can enhance the thermal stability and mechanical strength of polymers. Additionally, their potential for fluorescence can be harnessed to create polymers with specific optical properties.
Research has explored the incorporation of quinoline-based monomers into various polymer backbones. For example, new conjugated polymers with donor-acceptor architectures have been synthesized using carbazole-quinoline and phenothiazine-quinoline copolymers and oligomers. hnuejs.edu.vn These materials exhibit large intramolecular charge transfer, a property that is highly desirable for applications in optoelectronics, such as in the fabrication of light-emitting diodes (LEDs) and solar cells. hnuejs.edu.vn
Development of Fluorescent Probes and Luminophores
Quinoline derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes and luminophores. These molecules can be designed to exhibit changes in their fluorescence in response to specific analytes, enabling their use as sensors.
Detection of Metal Ions
The detection of metal ions is crucial in various fields, including environmental monitoring and biological imaging. rsc.org Quinoline-based fluorescent probes have been developed for the selective detection of a range of metal ions. rsc.org The mechanism of detection often involves the coordination of the metal ion to the quinoline derivative, which in turn modulates the fluorescence of the molecule. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.
For example, fluorescent organic nanoparticles (FONs) have been developed as convenient probes for metal ion detection in aqueous media. rsc.org These FON-based chemosensors have shown high selectivity and sensitivity towards various metal ions, including transition metals and main group metals. rsc.org
Detection of Biomolecules
Beyond metal ions, quinoline-based fluorescent probes can also be designed to detect biologically relevant molecules. This is a rapidly growing area of research, with applications in medical diagnostics and cellular imaging. For instance, a turn-on type fluorescent probe, HyP-2, has been developed for the selective detection of hydrazine, a toxic industrial chemical. mdpi.com This probe operates through a retro-aza-Henry type reaction assisted by an ortho-methoxy-methyl-ether (o-MOM) moiety, resulting in a significant fluorescence enhancement upon reaction with hydrazine. mdpi.com
Potential as Optical Brighteners and UV Absorbers
The photophysical properties of quinoline derivatives also lend themselves to applications as optical brighteners and UV absorbers. Optical brighteners are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect, making them useful in the paper, textile, and detergent industries. google.comredox.com
Q & A
Q. What synthetic methodologies are recommended for 4-Methoxy-2-methylquinolin-7-amine, and how can reaction parameters be optimized?
Methodological Answer: Synthesis of quinoline derivatives often involves condensation reactions, cyclization, or modification of pre-existing scaffolds. For example:
- General Procedure (Adapted from 7-Chloroquinolin-4-amine Derivatives):
- Use anthranilic acid derivatives or substituted anilines as starting materials.
- Introduce methoxy and methyl groups via alkylation or nucleophilic substitution.
- Optimize reaction conditions (e.g., temperature, solvent polarity, catalysts like Pd or Cu) to enhance yield. In studies of similar compounds, yields ranged from 24% to 92% depending on substituent bulk and reaction time .
- Solid-Phase Synthesis:
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H NMR:
- Identify methoxy protons (δ ~3.8–4.0 ppm, singlet) and methyl groups (δ ~2.5 ppm, singlet or multiplet depending on adjacent substituents).
- Aromatic protons in the quinoline ring typically appear between δ 6.8–8.5 ppm.
- 13C NMR:
- Methoxy carbons resonate at δ ~55–60 ppm, while methyl carbons appear at δ ~20–25 ppm.
- Carbonyl or conjugated carbons in the quinoline core range from δ 120–160 ppm.
- HRMS:
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data between this compound and its analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis:
- Compare substituent effects. For example, 7-chloroquinolin-4-amine derivatives showed varying antimalarial activity based on side-chain modifications (e.g., piperazine vs. pyrrolidine groups) .
- Use computational docking to assess binding affinity differences caused by methoxy vs. chloro substituents.
- Experimental Replication:
- Standardize assay conditions (e.g., parasite strain, incubation time) to minimize variability.
- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests).
Q. What computational tools predict plausible metabolic pathways for this compound?
Methodological Answer:
- Database-Driven Predictions:
- Use tools integrated with REAXYS, PISTACHIO, or BKMS_METABOLIC to identify likely Phase I/II metabolism sites (e.g., O-demethylation of the methoxy group) .
- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes).
- Density Functional Theory (DFT):
- Calculate activation energies for proposed metabolic reactions to prioritize lab testing.
Data Contradiction and Experimental Design
Q. How should researchers design dose-response studies to account for variability in this compound’s solubility?
Methodological Answer:
- Preformulation Studies:
- Test solubility in DMSO, PBS, and biological matrices.
- Use co-solvents (e.g., cyclodextrins) or nanoformulations to enhance bioavailability.
- Dose-Range Finding:
Q. What strategies mitigate synthetic challenges like low yields in this compound production?
Methodological Answer:
- Catalyst Screening:
- Test transition-metal catalysts (e.g., Pd/C, CuI) to accelerate cyclization steps.
- Optimize solvent systems (e.g., DMF for polar intermediates, toluene for high-temperature reactions).
- Byproduct Analysis:
Methodological Validation
Q. How can researchers ensure reproducibility in spectroscopic characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
